(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
“(trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane)” is a compound featuring two cyclohexane rings, with ethyl and propyl substituents. The “trans,trans” notation suggests that these substituents are on opposite sides of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels-Alder reaction, which can create a fused ring system .
Molecular Structure Analysis
The structure likely involves two cyclohexane rings in a chair conformation, which is the most stable form for six-membered rings . The “trans,trans” configuration suggests that the ethyl and propyl groups are on opposite sides of the molecule .
Scientific Research Applications
Configurational Effects on Chemical Reactions
Research indicates that the stereochemistry of cyclohexane derivatives, such as "(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)" , significantly influences their chemical behavior in reactions like internal proton transfers and ion-neutral complex formation. The cis and trans configurations exhibit markedly different reactivities, highlighting the role of stereochemistry in determining the pathways and outcomes of chemical reactions (Denekamp & Mandelbaum, 1995).
Photocycloaddition in the Solid State
Stereoisomers of cyclohexane derivatives are crucial in solid-state photochemical reactions, such as [2+2] cycloadditions. The orientation of C=C bonds within crystal structures dictates the efficiency and specificity of such reactions, underscoring the importance of molecular arrangement and stereochemistry in photoreactive materials (Nagarathinam, Peedikakkal, & Vittal, 2008).
Oxidation Processes
The trans configurations of cyclohexane derivatives play a pivotal role in selective oxidation processes, influencing the formation of alkyl hydroperoxides, ketones, and alcohols. These outcomes are critical for the development of oxidation-based synthetic methods for fine chemicals and intermediates (Shul’pin, Süss-Fink, & Smith, 1999).
Transesterification for Monomer Synthesis
The trans configuration of cyclohexane derivatives is beneficial in transesterification reactions, facilitating the efficient conversion of plant oils into monomers for biobased polyesters. This application showcases the potential of cyclohexane derivatives in sustainable chemistry and polymer production (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).
Atmospheric Oxidation of Hydrocarbons
The interaction of trans cyclohexane derivatives with ozone plays a significant role in the atmospheric oxidation of hydrocarbons. These reactions contribute to our understanding of atmospheric chemistry and the environmental impact of biogenic hydrocarbons (Grosjean et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-(4-propylcyclohexyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMYSCDCHFFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223443, DTXSID901231803 | |
Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
1338929-18-2, 96624-41-8 | |
Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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